ARS-1620 is a potent, orally bioavailable, small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers, including lung, pancreatic, and colorectal cancers. [, , , , , ] This mutation, where glycine at position 12 is replaced by cysteine, locks the KRAS protein in an active state, driving uncontrolled cell growth and tumor formation. [, ] ARS-1620 acts by irreversibly binding to the mutated cysteine residue in the switch-II pocket (S-IIP) of the KRAS G12C protein. [, , ] This binding locks KRAS G12C in its inactive, GDP-bound state, effectively inhibiting downstream signaling pathways crucial for tumor growth and survival. [, , , , ] Due to its high specificity for the mutated KRAS G12C protein, ARS-1620 spares the wild-type KRAS, potentially leading to a more favorable safety profile compared to less selective KRAS inhibitors. [, , , ]
The molecular structure of ARS-1620 has been investigated using X-ray crystallography. [] This analysis revealed a distinct binding mode of ARS-1620 within the S-IIP of KRAS G12C, highlighting the specific interactions responsible for its high affinity and selectivity. [] Additionally, computational molecular docking analyses have been employed to investigate the interaction of ARS-1620 with other proteins like ABCB1. [] These analyses further contribute to understanding the structural basis of ARS-1620's activity and potential off-target effects.
The primary chemical reaction associated with ARS-1620 is its covalent modification of the cysteine residue at position 12 (Cys12) within the S-IIP of KRAS G12C. [, , , ] This covalent interaction is highly specific and irreversible, distinguishing ARS-1620 from non-covalent KRAS inhibitors. [] ARS-1620's electrophilic warhead, likely residing within its quinazoline moiety, reacts with the nucleophilic thiol group of Cys12, forming a stable covalent bond. [, ]
ARS-1620 functions as a covalent inhibitor by specifically targeting the KRAS G12C mutant protein. [, , , ] Its mechanism of action involves the following key steps:
This mechanism highlights the importance of the covalent interaction for achieving potent and sustained inhibition of KRAS G12C. [, ] The specific targeting of the mutated KRAS G12C protein contributes to ARS-1620's selectivity and potential for a favorable safety profile. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9